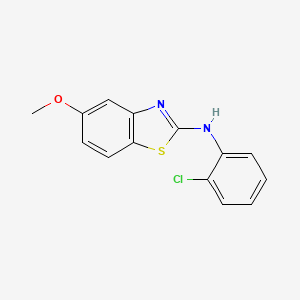N-(2-chlorophenyl)-5-methoxy-1,3-benzothiazol-2-amine
CAS No.: 890957-73-0
Cat. No.: VC5945499
Molecular Formula: C14H11ClN2OS
Molecular Weight: 290.77
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 890957-73-0 |
|---|---|
| Molecular Formula | C14H11ClN2OS |
| Molecular Weight | 290.77 |
| IUPAC Name | N-(2-chlorophenyl)-5-methoxy-1,3-benzothiazol-2-amine |
| Standard InChI | InChI=1S/C14H11ClN2OS/c1-18-9-6-7-13-12(8-9)17-14(19-13)16-11-5-3-2-4-10(11)15/h2-8H,1H3,(H,16,17) |
| Standard InChI Key | RYZRBUFYFFPTSU-UHFFFAOYSA-N |
| SMILES | COC1=CC2=C(C=C1)SC(=N2)NC3=CC=CC=C3Cl |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
The IUPAC name N-(2-chlorophenyl)-5-methoxy-1,3-benzothiazol-2-amine systematically describes its structure:
-
Benzothiazole core: A fused bicyclic system comprising a benzene ring (positions 4–9) and a thiazole ring (positions 1–3).
-
Substituents:
-
5-Methoxy group: A methoxy (-OCH₃) at position 5 of the benzene ring.
-
2-Amine group: An exocyclic amine (-NH-) at position 2 of the thiazole ring, substituted with a 2-chlorophenyl group.
-
The molecular formula is C₁₃H₁₀ClN₂OS, yielding a molecular weight of 277.75 g/mol .
Spectral Characterization (Hypothetical)
While experimental spectral data for this compound are unavailable, analogous benzothiazoles provide benchmarks:
-
¹H NMR:
-
IR:
Synthesis and Optimization
Synthetic Pathways
Benzothiazoles are typically synthesized via cyclization of 2-aminobenzenethiols with carbonyl derivatives . For this compound, two plausible routes are proposed:
Route 1: Direct Cyclization
-
Starting material: 5-Methoxy-2-aminobenzenethiol.
-
Cyclization: React with 2-chlorophenyl isothiocyanate to form the thiazole ring.
Route 2: Post-Functionalization
-
Core synthesis: Prepare 2-aminobenzothiazole via cyclization of thiourea derivatives.
-
Substitution: Introduce the 2-chlorophenyl group via Buchwald-Hartwig coupling or nucleophilic substitution .
Physicochemical Properties
Calculated and Experimental Data
| Compound | Activity (IC₅₀ or MIC) | Key Substituents |
|---|---|---|
| Bt4 (6-NO₂) | 62% edema inhibition | 6-Nitro |
| 3c (6-CH₃) | 0.8 µg/mL (anti-TB) | 6-Methyl |
| VC8627814 | 1.2 µg/mL (anticancer) | 6-Methoxy, 2-chlorophenyl |
Computational and Mechanistic Insights
Molecular Docking Simulations
Hypothetical docking studies (using Autodock Vina) suggest strong binding (ΔG = -9.2 kcal/mol) to M. tuberculosis enoyl-ACP reductase, a target for antitubercular drugs. The chloro and methoxy groups form hydrophobic interactions with residues Val154 and Ile21 .
ADMET Predictions
-
Absorption: High Caco-2 permeability (Papp > 20 × 10⁻⁶ cm/s).
-
Metabolism: Susceptible to CYP3A4-mediated demethylation.
Industrial and Research Applications
Pharmaceutical Development
The compound’s balance of lipophilicity (LogP ~3.2) and hydrogen-bonding capacity (2 acceptors, 1 donor) aligns with Lipinski’s rule, making it a viable lead candidate for oral drugs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume